1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Diaryl ureas, including derivatives similar to the specified compound, have been explored for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant effects, suggesting potential as BRAF inhibitors in cancer treatment (Feng et al., 2020).
Antimicrobial and Enzyme Inhibition
- Urea and thiourea derivatives have been synthesized and evaluated for their cytotoxic effects and inhibitory activity against DNA topoisomerases, showcasing antiproliferative action (Esteves-Souza et al., 2006).
- Certain urea derivatives have displayed moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Latthe et al., 2006).
Molecular Structure and Computational Studies
- Research into the molecular structure, computational studies, and properties of related compounds has provided insights into their chemical behavior and potential applications in various domains, including materials science and drug development (Karakurt et al., 2016).
Environmental and Herbicide Research
- Urea derivatives have been studied for their environmental impact, particularly in the context of herbicide degradation. These studies aim to understand how these compounds interact with ecosystems and their biodegradation pathways (Murray et al., 1969).
Photophysical Properties
- The photochemical behavior of oxadiazole derivatives, which are structurally related to the query compound, has been explored to understand their potential applications in photophysics and photochemistry (Buscemi et al., 1988).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-9-16(10-13(12)2)21-19(24)22-17-7-5-4-6-15(17)11-18-20-14(3)23-25-18/h4-10H,11H2,1-3H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDVHKGASPLTDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.